N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide
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Description
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of heterocyclic compounds, including those involving furan and thiophene moieties, is a significant area of research due to their potential applications in medicinal chemistry and materials science. For example, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation to produce various heterocyclic compounds through electrophilic substitution reactions, highlighting the versatility of furan derivatives in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).
Bioactivity
Furan and thiophene derivatives have been explored for their antimicrobial and antiplasmodial activities. Popiołek, Biernasiuk, and Malm (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids and evaluated their in vitro antimicrobial activities, discovering that some compounds exhibited good activity against various bacterial strains and yeasts (Łukasz Popiołek, Anna Biernasiuk, & A. Malm, 2016). Additionally, Hermann et al. (2021) investigated the antiplasmodial activities of N-acylated furazan-3-amines, revealing structure-activity relationships and identifying compounds with promising activity against Plasmodium falciparum strains (Theresa Hermann et al., 2021).
Electrophilic Substitution and Radical Reactions
The potential of furan and thiophene derivatives as redox-active ligands for metal centers has been studied, with implications for developing nontraditional redox reactions. Curcio et al. (2018) investigated the selective meso-deprotonations of dithiophene and difuran diarylmethanes, leading to the formation of π-conjugated anions and facilitating one-electron oxidation to isolate neutral radicals, demonstrating the redox activity of these compounds (M. Curcio et al., 2018).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-23-17-7-6-16(18(24-2)19(17)25-3)20(22)21(11-14-8-10-27-13-14)12-15-5-4-9-26-15/h4-10,13H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHVDIQFBYEFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.